N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with a molecular formula of C22H22N4O6S2 and a molecular weight of 502.572 . This compound is characterized by its benzimidazole core, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Sulfonylation: The benzimidazole core is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: The final step involves the acetylation of the amino group using acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity. The sulfonyl and acetyl groups can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-4,4’-diaminodiphenylsulfone: Similar sulfonyl and acetyl groups but lacks the benzimidazole core.
N-(4-((4-(((4-(Acetylamino)phenyl)sulfonyl)amino)anilino)sulfonyl)phenyl)acetamide: Similar structure but different substitution pattern.
Uniqueness
N-(4-((2-(((4-(Acetylamino)phenyl)sulfonyl)amino)-1H-benzimidazol-1-yl)sulfonyl)phenyl)acetamide is unique due to its combination of a benzimidazole core with sulfonyl and acetyl groups, which confer specific chemical and biological properties .
Properties
CAS No. |
193696-67-2 |
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Molecular Formula |
C23H21N5O6S2 |
Molecular Weight |
527.6 g/mol |
IUPAC Name |
N-[4-[[1-(4-acetamidophenyl)sulfonylbenzimidazol-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H21N5O6S2/c1-15(29)24-17-7-11-19(12-8-17)35(31,32)27-23-26-21-5-3-4-6-22(21)28(23)36(33,34)20-13-9-18(10-14-20)25-16(2)30/h3-14H,1-2H3,(H,24,29)(H,25,30)(H,26,27) |
InChI Key |
AXGOIUDNUJTSIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)NC(=O)C |
Origin of Product |
United States |
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